4-(4-Aminobenzoyl)oxybutyl 4-aminobenzoate
Overview
Description
“4-(4-Aminobenzoyl)oxybutyl 4-aminobenzoate”, also known as Poly(1,4-butanediol) bis(4-aminobenzoate), is a chemical compound with the molecular formula C18H20N2O4 . It has a molecular weight of 328.36200 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 328.14200 .
Physical and Chemical Properties Analysis
The compound has a density of 1.07 . It has a boiling point of 550.3ºC at 760 mmHg and a melting point of 56ºC . The flash point is >230ºC . The index of refraction is n20/D 1.5047 .
Scientific Research Applications
Organic Synthesis and Heterocyclic Compound Formation
Research by Shimizu et al. (2009) demonstrates the waste-free synthesis of condensed heterocyclic compounds through the oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, catalyzed by a rhodium/copper system. This process efficiently produces 8-substituted isocoumarin derivatives, exhibiting solid-state fluorescence, and 4-ethenylcarbazoles from 2-(arylamino)benzoic acids under specific conditions, highlighting the compound's potential in creating complex organic structures with desirable properties (Shimizu, Hirano, Satoh, & Miura, 2009).
Electrochemical Sensors and Nanocomposites
Ling Shi et al. (2020) developed an innovative electrochemical immunosensor for aflatoxin B1 detection using Au nanoparticles-poly 4-aminobenzoic acid supported graphene. This sensor leverages the covalent linkage of aflatoxin B1 antibodies to carboxyl groups on graphene, enhanced by Au nanoparticles, exhibiting excellent sensitivity and stability for detecting aflatoxin B1 in vegetable oil samples (Shi, Wang, Guangming, Yang, & Zhao, 2020).
Modification of Electrodes for Enhanced Electrochemical Behavior
Guocheng Yang et al. (2006) explored the covalent grafting of 4-aminobenzoic acid on glassy carbon electrodes, demonstrating its utility in modifying electrode surfaces for improved electrochemical behavior. This modification facilitated the formation of copper hexacyanoferrate multilayer films, showcasing the potential of 4-aminobenzoic acid in creating electrochemically active and stable surfaces (Yang, Shen, Wang, Chen, Liu, & Dong, 2006).
Advanced Material Applications
Research on the covalent modification of glassy carbon surfaces with 4-aminobenzoic acid by Jianyun Liu et al. (2000) highlights its role in the fabrication of polyoxometalates-consisting monolayer and multilayer films. These films, assembled through layer-by-layer techniques based on electrostatic attraction, exhibit uniform growth and potential for diverse applications in material science (Liu, Cheng, Liu, & Dong, 2000).
Safety and Hazards
The compound is classified as an eye irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H319: Causes serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .
Properties
IUPAC Name |
4-(4-aminobenzoyl)oxybutyl 4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-15-7-3-13(4-8-15)17(21)23-11-1-2-12-24-18(22)14-5-9-16(20)10-6-14/h3-10H,1-2,11-12,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHUCWHZVSIPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCOC(=O)C2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54667-43-5 | |
Record name | Poly(oxy-1,4-butanediyl), α-(4-aminobenzoyl)-ω-[(4-aminobenzoyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54667-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80969949 | |
Record name | Butane-1,4-diyl bis(4-aminobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54667-43-5 | |
Record name | Poly(oxy-1,4-butanediyl), .alpha.-(4-aminobenzoyl)-.omega.-[(4-aminobenzoyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane-1,4-diyl bis(4-aminobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80969949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(1,4-butanediol)bis(4-aminobenzoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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